Synthesis and Characterization of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide
Synthesis and Characterization of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of modern fungicides. This document outlines a plausible and chemically sound synthetic pathway, details experimental protocols based on established methodologies, and presents expected characterization data.
Introduction
1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, with the CAS number 957490-44-7, is a crucial building block in the synthesis of a variety of agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2][3] Its structural features, including the difluoromethyl group and the reactive sulfonyl chloride moiety, make it an important synthon for introducing the pyrazole core into more complex molecules. This guide details a likely synthetic route starting from readily available precursors.
Proposed Synthetic Pathway
The synthesis of 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride can be logically approached in a two-step process starting from the well-documented intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This precursor is synthesized via the cyclization of a diketone equivalent with methylhydrazine.[4][5] The carboxylic acid is then decarboxylated to yield the core pyrazole, which undergoes direct sulfochlorination.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
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Add a high-boiling point solvent such as quinoline or diphenyl ether.
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Optionally, add a catalytic amount of copper powder or copper(I) oxide.
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Heat the reaction mixture to a high temperature (typically 200-250 °C) and monitor the reaction progress by TLC or GC-MS for the disappearance of the starting material.
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Upon completion, cool the reaction mixture to room temperature.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash the organic layer with an acidic solution (e.g., 1M HCl) to remove the solvent, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to yield 1-(difluoromethyl)-3-methyl-1H-pyrazole.
Synthesis of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Principle: This transformation is based on the direct electrophilic sulfochlorination of the pyrazole ring at the C4 position, which is activated for such reactions. A common method for the sulfochlorination of pyrazoles involves the use of chlorosulfonic acid, often in the presence of thionyl chloride.[6]
Procedure:
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In a fume hood, add 1-(difluoromethyl)-3-methyl-1H-pyrazole (1.0 eq) to a round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a scrubber.
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Cool the flask in an ice bath to 0 °C.
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Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
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After the addition is complete, add thionyl chloride (1.5-2.0 eq) dropwise.
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Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC or GC-MS.
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After the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
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The solid precipitate of 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is collected by filtration.
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Wash the solid with cold water until the washings are neutral and then dry under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture).
Characterization Data
While specific experimental characterization data for 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is not extensively published, the following table summarizes the expected and known properties.
| Property | Expected / Known Value |
| Molecular Formula | C₅H₅ClF₂N₂O₂S |
| Molecular Weight | 230.62 g/mol |
| CAS Number | 957490-44-7 |
| Appearance | Expected to be a white to off-white crystalline solid |
| Melting Point | Not reported |
| ¹H NMR | Expected signals for methyl, pyrazole C-H, and difluoromethyl C-H protons |
| ¹³C NMR | Expected signals for all 5 carbon atoms |
| ¹⁹F NMR | Expected signal for the difluoromethyl group |
| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to the molecular weight |
| Infrared (IR) | Expected characteristic peaks for S=O stretching (sulfonyl group) |
Experimental and Characterization Workflow
The following diagram illustrates the logical workflow from synthesis to characterization of the target compound.
Caption: Workflow from synthesis to final characterization.
Safety Precautions
It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Handle these reagents with extreme care.
Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. The proposed synthetic protocols are based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimize conditions as necessary.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
